molecular formula C13H16ClNO2 B1425512 Benzyl 4-chloropiperidine-1-carboxylate CAS No. 885274-98-6

Benzyl 4-chloropiperidine-1-carboxylate

Cat. No. B1425512
M. Wt: 253.72 g/mol
InChI Key: WBXRYRJOZBTWAL-UHFFFAOYSA-N
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Description

Benzyl 4-chloropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.72 . It is used in research .


Molecular Structure Analysis

The molecular structure of Benzyl 4-chloropiperidine-1-carboxylate is represented by the formula C13H16ClNO2 . The exact structure would require more specific information or a detailed analysis which is not available at the moment.


Physical And Chemical Properties Analysis

Benzyl 4-chloropiperidine-1-carboxylate has a molecular weight of 253.72 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications :

    • Benzyl 4-chloropiperidine-1-carboxylate derivatives have been used as intermediates in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. An efficient approach for synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, involves a series of steps starting from easily available reagents. This method is suitable for industrial scale-up due to its simplicity and high yield (Chen Xin-zhi, 2011).
    • Additionally, benzyl 4-chloropiperidine-1-carboxylate derivatives have been utilized in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is beneficial for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).
  • Advanced Synthesis Techniques :

    • Innovative methods, such as Cu(II)-promoted one-pot intramolecular chloroamination, have been developed to obtain 3-chloropiperidine compounds. This process includes subsequent rearrangement and has been confirmed by NMR and X-ray diffraction experiments (Run-Lin Li et al., 2013).
  • Industrial and Chemical Applications :

    • Electrocarboxylation studies have been conducted on benzyl chlorides to understand the influence of operative parameters on selectivity and efficiency. This process is important for the production of carboxylic acids from benzyl chlorides and has applications in industrial chemistry (O. Scialdone et al., 2008).
  • Structural and Chemical Analysis :

    • The crystal structure of related compounds, such as tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, has been analyzed, revealing intermolecular hydrogen bonds forming a porous three-dimensional network. This highlights the importance of structural analysis in understanding the properties and applications of these compounds (Juxian Wang et al., 2008).

properties

IUPAC Name

benzyl 4-chloropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXRYRJOZBTWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722952
Record name Benzyl 4-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-chloropiperidine-1-carboxylate

CAS RN

885274-98-6
Record name Phenylmethyl 4-chloro-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kamesu, GVK Mohan, K Rajasekhar - Rasayan J. Chem, 2020 - rasayanjournal.co.in
… trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate (3c): 1HNMR (400 MHz, CDCl3): δ 7.25 (m, 3H), 7.10 (m, 2H), 4.68 (m, 1H), 3.78 (m, 1H), 3.42 (m, 2H), 2.87 (m, 2H), 1.96 (m, …
Number of citations: 3 rasayanjournal.co.in
KA Johnson - 2019 - asset.library.wisc.edu
Figure 1.1. Palladium catalyzed cross-coupling. While there have been noteworthy advances with these methods in the formation of C (sp2)-C (sp3) bonds, they are still not at the level …
Number of citations: 0 asset.library.wisc.edu

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